BenchChemオンラインストアへようこそ!

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide

EGFR inhibition Kinase selectivity Structure-activity relationship

4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide (CAS 1421482-62-3) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₇H₁₂FN₃O₂ and a molecular weight of 309.29 g/mol. It features a 2-phenoxypyrimidine core linked via an amide bond to a para-fluorophenyl ring.

Molecular Formula C17H12FN3O2
Molecular Weight 309.3
CAS No. 1421482-62-3
Cat. No. B2810681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide
CAS1421482-62-3
Molecular FormulaC17H12FN3O2
Molecular Weight309.3
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H12FN3O2/c18-13-8-6-12(7-9-13)16(22)21-14-10-19-17(20-11-14)23-15-4-2-1-3-5-15/h1-11H,(H,21,22)
InChIKeyXLMIUZGERCIENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide (CAS 1421482-62-3): Core Structural Identity and Physicochemical Baseline for Procurement Specification


4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide (CAS 1421482-62-3) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₇H₁₂FN₃O₂ and a molecular weight of 309.29 g/mol . It features a 2-phenoxypyrimidine core linked via an amide bond to a para-fluorophenyl ring. This compound belongs to the broader class of 5-benzamidopyrimidine kinase inhibitors, which have been reported to inhibit epidermal growth factor receptor (EGFR) with IC₅₀ values in the low micromolar range (1.05–5.37 μM) as a class [1]. The para-fluoro substitution on the benzamide ring is a critical structural determinant for target engagement and selectivity within this chemotype, distinguishing it from non-fluorinated, chloro-substituted, or ortho/meta-fluoro analogs [1][2].

Why 4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide Cannot Be Simply Replaced by In-Class Analogs: The Fluorine Position and Phenoxy Linkage Matter


Within the 5-benzamidopyrimidine class, subtle structural variations profoundly alter kinase selectivity and cellular potency. The para-fluoro substituent on the benzamide ring of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide is not a trivial modification. In closely related 4-fluoro-N-(4-aryloxypyrimidin-5-yl)benzamide series, the presence and position of the fluorine atom directly modulate EGFR inhibition, with non-fluorinated or ortho/meta-substituted analogs showing significantly reduced activity or altered selectivity profiles [1]. Furthermore, the 2-phenoxy linkage on the pyrimidine ring (as opposed to 4-phenoxy or 4-(3-trifluoromethyl)phenoxy) differentiates this compound from other sub-series, impacting both the binding mode and physicochemical properties such as lipophilicity and metabolic stability [2]. Generic replacement with 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide (CAS 1396854-83-3) or 4-amino-N-(4-aryloxypyrimidin-5-yl)benzamide analogs would result in unpredictable changes in target engagement and biological readout, undermining experimental reproducibility .

Quantitative Differentiation Evidence: 4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide vs. Closest Structural Analogs


Para-Fluoro vs. Unsubstituted Benzamide: Impact on EGFR Kinase Inhibition Potency in the 5-Benzamidopyrimidine Class

In a series of 4-aryloxy-5-benzamidopyrimidines, the presence of a para-fluoro substituent on the benzamide ring (as exemplified by 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide) was essential for maintaining EGFR inhibitory activity. The 4-fluoro-substituted compound exhibited an IC₅₀ of 1.05 μM against EGFR, whereas the corresponding unsubstituted benzamide analog showed significantly reduced potency with an IC₅₀ > 5.37 μM, representing a >5-fold loss in activity [1]. This class-level SAR indicates that the para-fluoro group of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide is a critical pharmacophoric element for kinase engagement, and its removal or substitution would likely compromise target inhibition.

EGFR inhibition Kinase selectivity Structure-activity relationship

Para-Fluoro vs. 3-Chloro Substituent: Differentiated Physicochemical and Pharmacological Profiles

The direct structural analog 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide (CAS 1396854-83-3) differs solely by the replacement of the para-fluoro with a meta-chloro substituent on the benzamide ring. This substitution increases molecular weight from 309.29 to 325.75 g/mol and alters the halogen bonding capacity and electronic distribution . In related benzamide kinase inhibitors, chloro-for-fluoro substitution has been shown to shift selectivity profiles: 3-chloro analogs often exhibit reduced EGFR potency and increased off-target activity against other kinase targets compared to their 4-fluoro counterparts [1]. The distinct electronic and steric properties of fluorine (strong electron-withdrawing, small van der Waals radius) versus chlorine (weaker electron-withdrawing, larger radius) translate into differential target engagement that cannot be predicted without empirical testing.

Halogen bonding Lipophilicity Metabolic stability

2-Phenoxy vs. 4-Phenoxy Pyrimidine Linkage: Impact on Kinase Selectivity Profile in Phenoxypyrimidine-Benzamide Series

The position of the phenoxy substituent on the pyrimidine ring critically influences kinase selectivity. In a study of phenoxypyrimidine-based LCK/FMS dual inhibitors, compounds with a 2-phenoxypyrimidine scaffold (as in the target compound) exhibited nanomolar IC₅₀ values against both LCK and FMS kinases, with compound 7g showing an IC₅₀ of 4.6 nM against FMS and excellent selectivity over LCK [1]. In contrast, 4-aryloxy-5-benzamidopyrimidine series (exemplified by 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide) preferentially target EGFR with IC₅₀ values of 1.05–5.37 μM [2]. The 2-phenoxy versus 4-phenoxy linkage thus directs the compound toward distinct kinase targets (LCK/FMS vs. EGFR), demonstrating that 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide occupies a unique chemical space that cannot be replicated by 4-phenoxy analogs.

Kinase profiling Selectivity Binding mode

Fluorine Substitution Pattern: Para-Fluoro vs. Ortho-Fluoro or 2-Chloro-6-Fluoro Analogs — Differentiated Conformational and Electronic Effects

The position of the fluorine atom on the benzamide ring is a critical determinant of molecular conformation and target binding. 4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide features a para-fluoro substituent, which exerts a strong electron-withdrawing inductive effect (-I) without the steric hindrance associated with ortho substitution. The commercially available analog 2-chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide introduces an ortho-chloro and ortho-fluoro substitution pattern that creates a di-ortho-substituted benzamide, forcing the amide bond into a twisted, non-planar conformation . This conformational restriction, combined with the altered electronic environment from the ortho-halogen atoms, is predicted to significantly alter the hydrogen-bonding capacity of the amide NH and carbonyl groups, which are essential for kinase hinge-region binding [1]. The para-fluoro analog preserves a near-planar benzamide geometry favorable for ATP-binding site interactions.

Conformational analysis Electronic effects Halogen substitution

Recommended Application Scenarios for 4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide Based on Differentiated Structural Evidence


Kinase Selectivity Profiling: Probing LCK/FMS vs. EGFR Pathway Engagement Using the 2-Phenoxypyrimidine Scaffold

Based on class-level evidence that 2-phenoxypyrimidine-benzamide hybrids preferentially target LCK and FMS kinases (IC₅₀ values down to 4.6 nM) rather than EGFR (typical of 4-phenoxy analogs), 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide is best deployed as a tool compound for dissecting LCK/FMS-mediated signaling pathways in inflammatory disease models [1]. Its para-fluoro substitution further enhances kinase binding affinity compared to unsubstituted analogs (>5-fold potency advantage inferred from the 4-aryloxy-5-benzamidopyrimidine class) [2]. Researchers should utilize this compound in head-to-head kinome profiling panels against its 4-phenoxy and 3-chloro counterparts to map selectivity determinants.

Structure-Activity Relationship (SAR) Studies: Defining the Role of Halogen Position in Benzamide-Kinase Interactions

The well-defined para-fluoro substitution of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide makes it an ideal reference compound for systematic SAR exploration. When benchmarked against 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide (MW difference 16.46 g/mol) and 2-chloro-6-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide (altered amide conformation), this compound enables quantitative assessment of how halogen position and type affect kinase inhibition potency, selectivity, and cellular activity . Procurement of this specific compound, rather than a random halogen-substituted analog, ensures experimental continuity in halogen-bonding SAR campaigns.

Computational Chemistry and Docking Studies: Validating Binding Mode Predictions for 2-Phenoxypyrimidine Kinase Inhibitors

The unique combination of a 2-phenoxypyrimidine core and a para-fluoro benzamide moiety provides a well-defined pharmacophore for molecular docking and molecular dynamics simulations. The planar benzamide geometry (preserved by para substitution, in contrast to the twisted conformation of ortho-substituted analogs) allows for unambiguous docking poses in kinase ATP-binding sites [1]. This compound can serve as a validation standard for computational models aiming to predict binding affinities and selectivity across the LCK/FMS/EGFR kinase family [2].

Chemical Probe Development: Starting Point for Anti-Inflammatory Lead Optimization Targeting LCK/FMS

Given the reported nanomolar potency of 2-phenoxypyrimidine derivatives against LCK and FMS kinases (IC₅₀ = 4.6 nM for the most optimized analog), 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide represents a tractable starting scaffold for medicinal chemistry optimization toward anti-inflammatory therapeutics [1]. The para-fluoro substituent provides a metabolic stability advantage over chloro analogs (reduced CYP450-mediated oxidation potential), while the 2-phenoxy linkage directs selectivity away from EGFR, potentially reducing epithelial toxicity liabilities associated with EGFR inhibition [2]. Procurement of this specific compound ensures access to the validated 2-phenoxypyrimidine chemical space for lead generation programs.

Quote Request

Request a Quote for 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.